N-Isopropylguanidine hydrochloride

Vue d'ensemble

Description

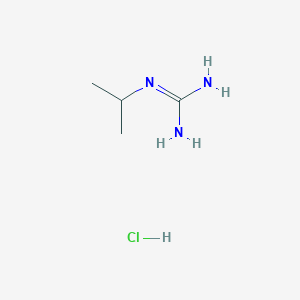

N-Isopropylguanidine hydrochloride is a chemical compound with the molecular formula C5H12N4Cl . It appears as a colorless crystalline solid that melts at 257°C and decomposes at 254°C . Notably, it is an extremely insensitive but powerful high explosive . When wetted with more than 20% water , its sensitivity decreases from HD 1.1 (highly sensitive) to HD 4.1 (flammable solid) .

Synthesis Analysis

N-Isopropylguanidine hydrochloride can be synthesized through a one-pot approach. Starting with N-chlorophthalimide , isocyanides , and amines , a novel method yields diverse N, N′-disubstituted guanidines. This strategy involves the formation of previously unprecedented N-phthaloylguanidines, ultimately providing efficient access to various guanidines .

Molecular Structure Analysis

The molecular structure of N-Isopropylguanidine hydrochloride consists of a guanidine group (NH=C(NH2)2) attached to an isopropyl group. The chlorine atom is part of the hydrochloride salt. The arrangement of atoms in the crystal lattice contributes to its stability and properties .

Applications De Recherche Scientifique

Biological and Chemical Research

N-Isopropylguanidine hydrochloride has been studied in various biological and chemical contexts. For example, Seiler, Knödgen, and Haegele (1982) described a high-pressure-liquid-chromatographic method for the separation and detection of metabolites from the oxidative deamination of spermidine, using N-Isopropylguanidine hydrochloride as a part of the study (Seiler, Knödgen, & Haegele, 1982).

Application in Mutagenesis

N-Isopropylguanidine hydrochloride has also been explored in the context of mutagenesis. Guerola, Ingraham, and Cerdá-Olmedo (1971) studied the induction of closely linked multiple mutations by nitrosoguanidine, demonstrating the compound's utility in directing mutagenesis and chromosome mapping (Guerola, Ingraham, & Cerdá-Olmedo, 1971).

Analytical Method Development

In pharmaceutical analysis, Al-Rimawi (2009) developed a stability-indicating liquid chromatographic method for the analysis of metformin hydrochloride and its related compound (1-cyanoguanidine) in tablet formulations, which is pertinent to the study of N-Isopropylguanidine hydrochloride (Al-Rimawi, 2009).

Cancer Research

Weckbecker, Weckbecker, Lien, and Cory (1987) investigated the effects of N-hydroxy-N'-aminoguanidine derivatives on ribonucleotide reductase activity, nucleic acid synthesis, clonogenicity, and cell cycle of L1210 cells, highlighting the potential implications of N-Isopropylguanidine hydrochloride in cancer research (Weckbecker, Weckbecker, Lien, & Cory, 1987).

Smart Material Development

Tang, Wang, Yang, Feng, Li, and Wei (2021) focused on the development of polymer-based smart materials, including Poly(N-isopropylacrylamide)-based smart hydrogels, which are relevant to the broader context of N-Isopropylguanidine hydrochloride's applications in material science (Tang, Wang, Yang, Feng, Li, & Wei, 2021).

Antimicrobial Studies

Fuller (1942) explored the antibacterial action and chemical constitution in long-chain aliphatic bases, including the hydrochlorides of guanidines, which may encompass compounds like N-Isopropylguanidine hydrochloride (Fuller, 1942).

Bioengineering Applications

Cooperstein and Canavan (2010) reviewed the applications of poly(N-isopropyl acrylamide) (pNIPAM) substrates for the release of biological cells, an area which intersects with the study of N-Isopropylguanidine hydrochloride (Cooperstein & Canavan, 2010).

Synthesis and Screening of Derivatives

Ramya, Vembu, Ariharasivakumar, and Gopalakrishnan (2017) engaged in the synthesis, molecular docking, and screening of derivatives of guanidine, which could include insights relevant to N-Isopropylguanidine hydrochloride (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).

Catalytic and Bactericidal Properties

Bromberg and Hatton (2007) characterized Poly(N-vinylguanidine) and studied its catalytic and bactericidal properties, contributing to our understanding of guanidine-based compounds (Bromberg & Hatton, 2007).

Role in DNA Damage and Repair

Suji and Sivakami (2006) examined DNA damage by free radical production by Aminoguanidine, providing a context for the potential effects of similar compounds such as N-Isopropylguanidine hydrochloride (Suji & Sivakami, 2006).

Mécanisme D'action

Propriétés

IUPAC Name |

2-propan-2-ylguanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3.ClH/c1-3(2)7-4(5)6;/h3H,1-2H3,(H4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHWHYRJXUNAUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyrrolidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472038.png)

![4-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-yl}morpholine dihydrochloride](/img/structure/B1472040.png)

![2-(Piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1472055.png)